molecular formula C11H22NO6P B021052 2-Methacryloyloxyethyl phosphorylcholine CAS No. 67881-98-5

2-Methacryloyloxyethyl phosphorylcholine

Cat. No.: B021052
CAS No.: 67881-98-5
M. Wt: 295.27 g/mol
InChI Key: ZSZRUEAFVQITHH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Methacryloyloxyethyl phosphorylcholine (MPC) is a zwitterionic phosphorylcholine group-containing methacrylate monomer . It is designed to mimic the phospholipid polar groups contained within cell membranes . Therefore, its primary targets are the cell membranes themselves .

Mode of Action

MPC polymers are synthetic phospholipid polymers with zwitterionic phosphorylcholine (PC) head groups . These polymers can form cell-membrane-like structures on various material surfaces . This special surface structure has a unique capacity to prevent nonspecific protein adsorption (NPA), and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .

Biochemical Pathways

The biochemical pathways affected by MPC are primarily related to protein adsorption and cell adhesion . By preventing nonspecific protein adsorption, MPC polymers can inhibit the initial steps of many biochemical pathways that would otherwise be triggered by the adsorption of proteins and other biomolecules .

Pharmacokinetics

Given its use in the construction of biocompatible surfaces and interfaces , it is likely that these properties would be highly dependent on the specific application and environment.

Result of Action

The primary result of MPC’s action is the prevention of nonspecific protein adsorption . This leads to a reduction in biofouling, which is the unwanted accumulation of biological material on a surface . This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance .

Action Environment

The action of MPC is influenced by environmental factors such as temperature, pH, and the presence of other biological entities . Mpc polymers have shown an outstanding ability to prevent nonspecific protein adsorption in a wide range of environments, making them versatile materials for various applications .

Comparison with Similar Compounds

2-Methacryloyloxyethyl phosphorylcholine is unique due to its zwitterionic phosphorylcholine group, which mimics the phospholipid polar groups in cell membranes . Similar compounds include:

These compounds share some similarities with this compound but differ in their specific chemical structures and polymerization behaviors, making each suitable for different applications.

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22NO6P/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5/h1,6-9H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZRUEAFVQITHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67881-99-6
Record name Poly(MPC)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67881-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20936115
Record name 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67881-98-5
Record name 2-Methacryloyloxyethyl phosphorylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67881-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methacryloyloxyethyl phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067881985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methacryloyloxyethyl)-2'-((trimethylammonium)ethyl)phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHACRYLOYLOXYETHYL PHOSPHORYLCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59RU860S8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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